molecular formula C10H10ClN3 B1415118 4-(5-Chloro-3-methylpyrazolyl)phenylamine CAS No. 1020707-02-1

4-(5-Chloro-3-methylpyrazolyl)phenylamine

Cat. No.: B1415118
CAS No.: 1020707-02-1
M. Wt: 207.66 g/mol
InChI Key: VSYCWOMZFXEECG-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-methylpyrazolyl)phenylamine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-methylpyrazolyl)phenylamine typically involves the reaction of 5-chloro-3-methylpyrazole with aniline under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-3-methylpyrazolyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(5-Chloro-3-methylpyrazolyl)phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-methylpyrazolyl)phenylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 4-Chloro-3-methylphenol
  • 5-Chloro-3-methylpyrazole

Uniqueness

4-(5-Chloro-3-methylpyrazolyl)phenylamine stands out due to its unique combination of a pyrazole ring and a phenylamine group. This structure imparts specific chemical properties that make it suitable for a variety of applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-(5-chloro-3-methylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYCWOMZFXEECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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